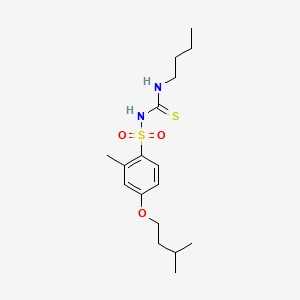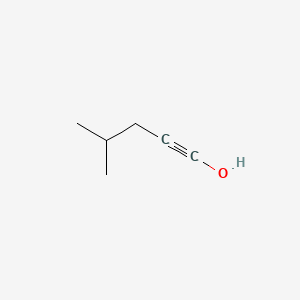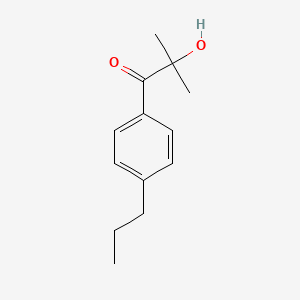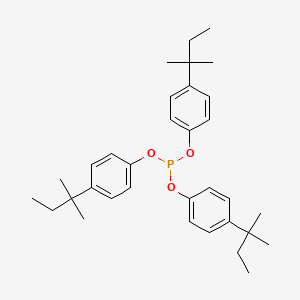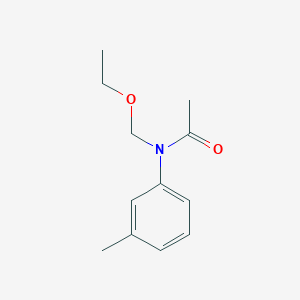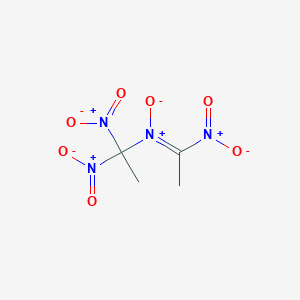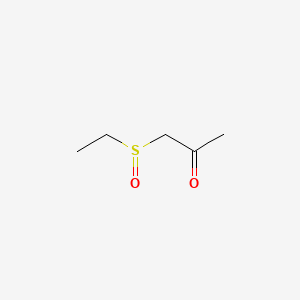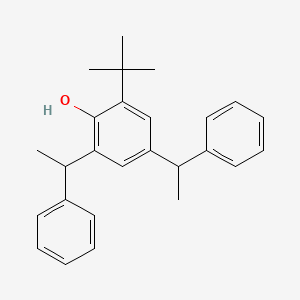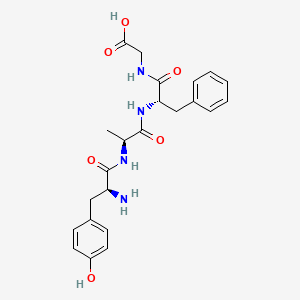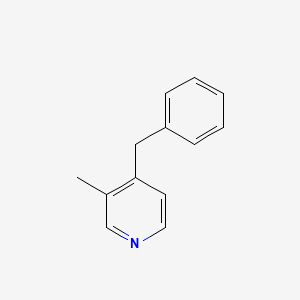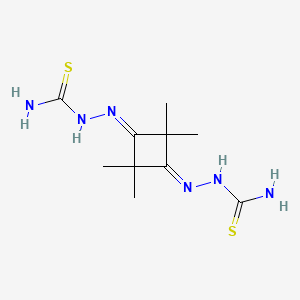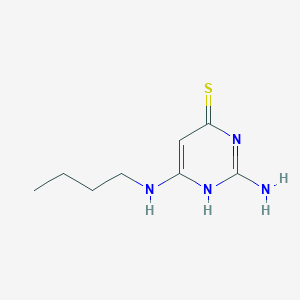![molecular formula C22H17N2NaO5S B13799162 2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt CAS No. 61109-39-5](/img/structure/B13799162.png)
2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound with significant applications in various scientific fields. It is known for its role as a potent and selective antagonist for the UTP-activated P2Y4 receptor . This compound is characterized by its unique structure, which includes an anthracenesulfonic acid core with amino and dimethylphenylamino substituents.
準備方法
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones .
科学的研究の応用
2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms. In biology, it serves as a tool for investigating cellular processes and signaling pathways, particularly those involving the P2Y4 receptor . In medicine, this compound is explored for its potential therapeutic applications, including its role as an antagonist in various receptor-mediated processes. Additionally, it has industrial applications in the production of dyes and pigments .
作用機序
The mechanism of action of this compound involves its interaction with the P2Y4 receptor. As an antagonist, it binds to the receptor and inhibits its activation by UTP (uridine triphosphate). This inhibition affects various downstream signaling pathways, leading to altered cellular responses. The molecular targets and pathways involved in this process are crucial for understanding the compound’s effects and potential therapeutic applications .
類似化合物との比較
Compared to other similar compounds, 2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt stands out due to its high selectivity and potency as a P2Y4 receptor antagonist. Similar compounds include other anthracenesulfonic acid derivatives with different substituents, such as 1-amino-4-[(4-methylphenyl)amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid . These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities .
特性
CAS番号 |
61109-39-5 |
|---|---|
分子式 |
C22H17N2NaO5S |
分子量 |
444.4 g/mol |
IUPAC名 |
sodium;1-amino-4-(2,4-dimethylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C22H18N2O5S.Na/c1-11-7-8-15(12(2)9-11)24-16-10-17(30(27,28)29)20(23)19-18(16)21(25)13-5-3-4-6-14(13)22(19)26;/h3-10,24H,23H2,1-2H3,(H,27,28,29);/q;+1/p-1 |
InChIキー |
SKVZAVBUTKYIAK-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![6,8-Dimethyl-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13799096.png)
